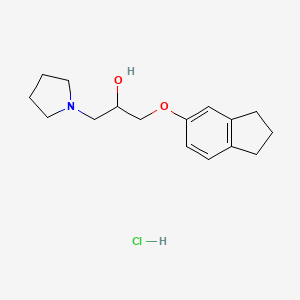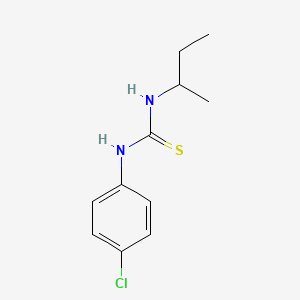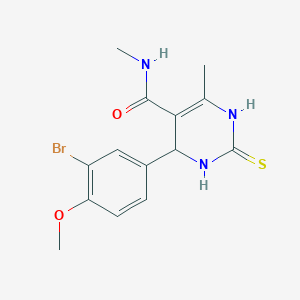
1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione
Descripción general
Descripción
1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione, also known as TATQ, is a heterocyclic organic compound with potential applications in various fields of scientific research. TATQ is a versatile molecule with a unique chemical structure that makes it an ideal candidate for use in the development of new drugs, catalysts, and materials. In
Aplicaciones Científicas De Investigación
1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields of scientific research. In the field of catalysis, 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has been used as a chiral ligand in asymmetric catalysis reactions. In the field of materials science, 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has been used as a building block for the development of new materials with unique properties. In the field of drug discovery, 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has been studied for its potential as a lead compound for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione is not fully understood. However, it is believed that 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione acts as a potent inhibitor of certain enzymes, including proteases and kinases. 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has also been shown to interact with DNA and RNA, suggesting that it may have potential applications in gene therapy and gene regulation.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione can inhibit the growth of cancer cells and induce apoptosis. 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione can reduce oxidative stress and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione is its unique chemical structure, which makes it an ideal candidate for use in the development of new drugs, catalysts, and materials. 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione is also relatively easy to synthesize and can be produced in high yields with minimal impurities. However, one of the limitations of 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione. In the field of drug discovery, 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione could be further optimized to improve its potency and selectivity as a lead compound for the development of new drugs. In the field of catalysis, 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione could be used to develop new asymmetric catalysis reactions with improved efficiency and selectivity. In the field of materials science, 1-(4-ethylphenyl)-3-(2-pyridinylthio)-2,5-pyrrolidinedione could be used as a building block for the development of new materials with unique properties, such as high conductivity or high strength.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-3-pyridin-2-ylsulfanylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-12-6-8-13(9-7-12)19-16(20)11-14(17(19)21)22-15-5-3-4-10-18-15/h3-10,14H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYSGJYXJVWSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B3989061.png)
![4-{3-[2-(4-biphenylyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3989070.png)

![N-[2-(1-adamantyl)ethyl]acetamide](/img/structure/B3989079.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3989091.png)
![ethyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3989095.png)
![ethyl 4-[4-(2-furoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3989096.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3989102.png)
![N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B3989127.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]cyclohexanecarboxamide](/img/structure/B3989134.png)

![4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3989147.png)
![1-[(1,3-benzothiazol-2-ylthio)acetyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3989154.png)